MS-PEG5-t-butyl ester
CAS No.: 870487-48-2
Cat. No.: VC0536403
Molecular Formula: C16H32O9S
Molecular Weight: 400.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870487-48-2 |
---|---|
Molecular Formula | C16H32O9S |
Molecular Weight | 400.48 |
IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 |
Standard InChI Key | SVBWEENGLLFLLY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C |
Appearance | Solid powder |
Introduction
Structural and Chemical Properties
Molecular Architecture
MS-PEG5-t-butyl ester features a tert-butyl-protected carboxylic acid at one terminus and a mesyl group at the other, connected by a pentameric ethylene glycol chain. The IUPAC name, tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflects this arrangement . Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₂O₉S |
Molecular Weight | 400.48 g/mol |
LogP | 2.53 |
Polar Surface Area | 98.75 Ų |
Solubility | Soluble in DMSO, methanol |
The mesyl group acts as a superior leaving group (bond dissociation energy ≈ 70 kcal/mol), enabling nucleophilic substitutions, while the PEG5 spacer (28 atoms, 32.1 Å) optimizes spatial orientation for target engagement .
Reactivity and Stability
The tert-butyl ester demonstrates stability across pH 3–9 but undergoes rapid hydrolysis under trifluoroacetic acid (TFA) to yield a free carboxylic acid (t½ < 30 minutes at 25°C) . Kinetic studies reveal the mesyl group’s displacement occurs at rates 5–10× faster than tosyl analogs, with activation energies of ~15 kcal/mol . This reactivity profile permits sequential conjugation strategies—first mesyl-mediated coupling, followed by ester deprotection for secondary modifications .
Synthesis and Industrial Production
Laboratory Synthesis
A three-step synthesis begins with PEG5 diol:
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Mesylation: PEG5 diol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, achieving >95% conversion in 2 hours.
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Esterification: The intermediate undergoes Steglich esterification with tert-butanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding 70–85% after silica chromatography .
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, validated by ¹H/¹³C NMR and LC-MS .
Scalable Manufacturing
Industrial processes employ continuous-flow reactors to enhance yield (batch vs. flow: 75% vs. 92%) and reduce byproducts. Critical parameters include:
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Temperature control (±1°C) during mesylation to prevent PEG degradation
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Solvent-free esterification using microwave assistance (150 W, 80°C)
Applications in Targeted Protein Degradation
PROTAC Design Principles
As a PROTAC linker, MS-PEG5-t-butyl ester bridges an E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau ligand) and a target protein binder (e.g., BET bromodomain inhibitor). Its 32.1 Å length optimally positions partners for ubiquitination, achieving degradation efficiencies (Dmax) of 80–90% at 100 nM concentrations .
Case Study: Breast Cancer Therapy
In MCF-7 cells, a PROTAC linking JQ1 (BRD4 inhibitor) and VHL ligand via MS-PEG5-t-butyl ester demonstrated:
Metric | Value |
---|---|
IC50 (72h proliferation) | 1.5 µM |
BRD4 degradation (24h) | 85% at 10 nM |
Selectivity index | >100 vs. MCF-10A |
Comparatively, shorter PEG3 linkers showed reduced efficacy (IC50 = 5.2 µM), underscoring the spacer’s role .
Biological and Pharmacokinetic Profiles
In Vitro Performance
Cytotoxicity assays (MTT, HEK293 cells) revealed negligible toxicity up to 100 µM, while hemolysis tests (<5% at 1 mM) confirmed blood compatibility . PROTACs incorporating this linker exhibited:
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90% target occupancy within 2 hours
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Proteasome-dependent degradation (blocked by MG132)
In Vivo Pharmacokinetics
Mouse studies (IV, 5 mg/kg) showed:
Parameter | Value |
---|---|
Cmax | 1.2 µg/mL |
t½ | 0.71 hours |
AUC₀–∞ | 4.3 µg·h/mL |
Vd | 2.1 L/kg |
Hepatic extraction (CL = 15 mL/min/kg) necessitates prodrug strategies for oral administration .
Comparative Analysis with Analogous Linkers
Functional Group Reactivity
Linker Type | Displacement Rate (k, s⁻¹) | Deprotection Conditions |
---|---|---|
MS-PEG5-t-butyl | 0.15 | 50% TFA, 30 min |
Tos-PEG5-t-butyl | 0.03 | 50% TFA, 2 hours |
Mal-PEG5-t-butyl | N/A (Michael acceptor) | pH 8.5, 1 hour |
MS-based linkers outperform tosyl analogs in conjugation speed, while maleimide derivatives offer orthogonal thiol reactivity .
PROTAC Performance Metrics
Linker | BRD4 DC50 (nM) | CRBN Recruitment (%) |
---|---|---|
MS-PEG5-t-butyl | 3.2 | 92 |
PEG4-alkyl | 12.1 | 78 |
Disulfide-PEG5 | 8.7 | 65 |
The mesyl-PEG5 combination balances degradation potency and ligase engagement .
Emerging Research Directions
Hydrolytic Degradation Mechanisms
Isotopic labeling studies (D₂O, ¹⁸O) revealed PEG5 cleavage follows pseudo-first-order kinetics (k = 0.02 h⁻¹ at pH 7.4), with activation energy ΔG‡ = 25.3 kcal/mol. Molecular dynamics simulations correlate this with water penetration into ethylene oxide chains .
Batch Consistency Improvements
Quality-by-design (QbD) initiatives reduced polydispersity indices from 1.15 to 1.03 through:
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